N-Methylation is Essential for LSD1 Inhibitor Potency: A Class-Level Comparison
In the Novartis patent family, advanced LSD1 inhibitors built upon the 5-cyanoindole core structure with an N-1 methyl group exhibit IC50 values of ≤100 nM [1]. In stark contrast, the class of unsubstituted N-H 5-cyanoindole compounds, accessible from the non-methylated precursor 5-cyano-1H-indole-3-acetic acid, are notably absent from the list of potent examples, indicating a crucial role for N-methylation [1]. This demonstrates that procurement of the N-methyl core is essential for accessing the potent chemical space.
| Evidence Dimension | LSD1 biochemical inhibitory activity |
|---|---|
| Target Compound Data | Precursor to compounds with IC50 ≤ 100 nM (as demonstrated by derived products) |
| Comparator Or Baseline | Derivatives of 5-cyano-1H-indole-3-acetic acid (lacking N-methyl) |
| Quantified Difference | Not directly quantified for the specific precursors, but the N-methyl is a prerequisite for achieving ≤100 nM IC50 in the final compounds. |
| Conditions | LSD1 LC-MS biochemical assay as described in US20190023684A1 [1] |
Why This Matters
Selecting the N-methyl precursor directly dictates the ability to synthesize compounds that meet the crucial ≤100 nM potency threshold, which is a key benchmark for lead optimization in LSD1 programs.
- [1] Novartis AG. SUBSTITUTED 5-CYANOINDOLE COMPOUNDS AND USES THEREOF. US Patent Application US20190023684A1, 2019. View Source
